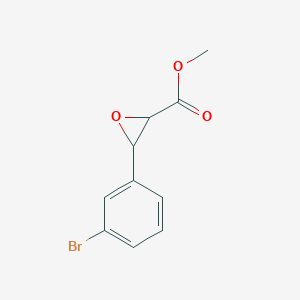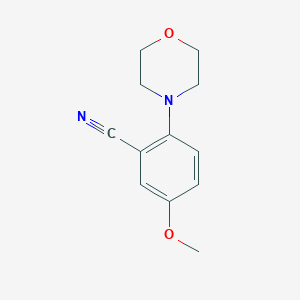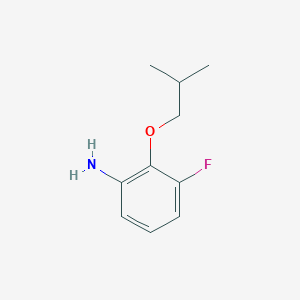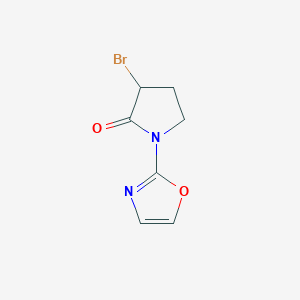
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one
Descripción general
Descripción
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one is a synthetic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It falls under the category of halides .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one consists of a pyrrolidin-2-one group attached to a 1,3-oxazol ring via a bromine atom .Physical And Chemical Properties Analysis
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one has a molecular weight of 231.05 g/mol.Aplicaciones Científicas De Investigación
- Organic Synthesis and Drug Development
- Oxazol-2 (3H)-ones, which include “3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one”, play a significant role in the fields of organic synthesis and drug development .
- The classical synthesis of oxazol-2 (3H)-one derivatives requires high temperatures, metal catalysts, complex substrates or multi-step reactions .
- A concise synthesis of oxazol-2 (3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive has been reported .
- This reaction is scalable and the obtained products were readily converted to other valuable aza-heterocyclic frameworks .
-
Direct Arylation of Oxazoles
- Oxazoles, including “3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one”, can be directly arylated with high regioselectivity at both C-5 and C-2 positions .
- This process has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
- The use of task-specific phosphine ligands and palladium catalysts can influence the regioselectivity of the reaction .
-
Synthesis of 2,5-Disubstituted Oxazoles
- 2,5-Disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids in the presence of copper nitrate and iodine .
- This reaction involves several steps, including the generation of α-iodo acetophenones, Kornblum oxidation to phenylglyoxals, condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .
-
[2 + 2 + 1] Annulation of Terminal Alkynes, Nitriles, and Oxygen Atoms
- A [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms can be catalyzed by an MCM-41-immobilized phosphine-gold (I) complex .
- This reaction uses 8-methylquinoline N-oxide as an oxidant under mild conditions to provide 2,5-disubstituted oxazoles .
- The catalyst can be easily recovered by simple filtration and recycled for at least eight times without significant loss of activity .
-
CO2/Photoredox-Cocatalyzed Tandem Oxidative Cyclization
-
Synthesis of Heterocyclic Compounds
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-3-10(6(5)11)7-9-2-4-12-7/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKWGFIXKDCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(1,3-oxazol-2-yl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
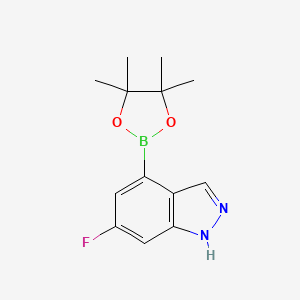
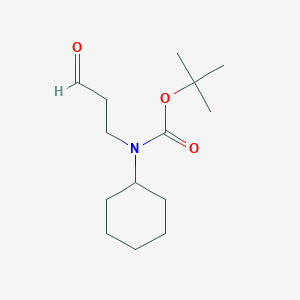
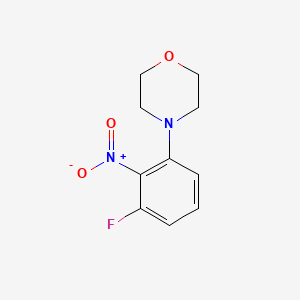
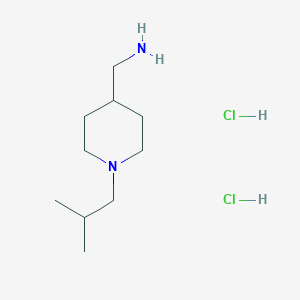
![tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394015.png)
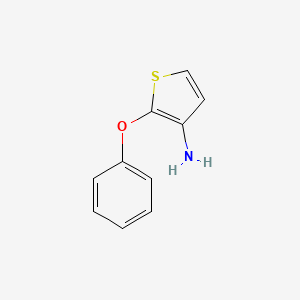
![N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394018.png)
![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)
